5-Formylpyridine-3-carboxylic acid hydrochloride
Description
5-Formylpyridine-3-carboxylic acid hydrochloride (CAS No. EN300-719657) is a heterocyclic organic compound with the molecular formula C₈H₈ClF₂NO and a molecular weight of 207.61 g/mol . It features a pyridine ring substituted with a formyl group at position 5 and a carboxylic acid group at position 3, with the hydrochloride salt enhancing its solubility in polar solvents. The compound’s purity is typically 95%, and it is utilized in pharmaceutical research and organic synthesis as a precursor for complex molecules due to its reactive formyl and carboxylic acid moieties .
Properties
IUPAC Name |
5-formylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3.ClH/c9-4-5-1-6(7(10)11)3-8-2-5;/h1-4H,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFAGEZMGSCLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylpyridine-3-carboxylic acid hydrochloride typically involves the formylation of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 5-Formylpyridine-3-carboxylic acid hydrochloride may involve large-scale formylation reactions using automated reactors and precise control of reaction parameters. The compound is then purified through crystallization or other separation techniques to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Formylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Carboxypyridine-3-carboxylic acid.
Reduction: 5-Hydroxymethylpyridine-3-carboxylic acid.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives.
Scientific Research Applications
5-Formylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Formylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter cellular processes, and influence biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 5-formylpyridine-3-carboxylic acid hydrochloride and analogous pyridine derivatives based on substituents, physicochemical properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity The formyl group in 5-formylpyridine-3-carboxylic acid hydrochloride enables nucleophilic addition reactions (e.g., forming hydrazones or Schiff bases), distinguishing it from chloro- or fluoro-substituted analogs, which are more inert . For example, 5-chloro-2-methyl-3-pyridinecarboxylic acid’s chloro and methyl groups enhance lipophilicity but limit reactivity compared to the formyl group .
Molecular Weight and Solubility
- The hydrochloride salt form of the target compound improves aqueous solubility (critical for bioavailability) compared to neutral analogs like 5-(4-fluorophenyl)pyridine-3-carboxylic acid, which relies on aromatic stacking for solubility .
Applications in Drug Development
- While 5-formylpyridine-3-carboxylic acid hydrochloride is a versatile intermediate, 5-(4-fluorophenyl)pyridine-3-carboxylic acid’s bulky aromatic group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Thiophene-substituted derivatives (e.g., 6-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid) are prioritized in materials science for constructing MOFs due to sulfur’s coordination capability .
Safety and Handling
- Like other pyridinecarboxylic acids (e.g., 4,6-dichloro-5-fluoropyridine-3-carboxylic acid), the target compound requires precautions for inhalation and skin contact, though its hydrochloride form reduces volatility compared to free acids .
Research Findings and Trends
- Synthetic Utility : The formyl group in 5-formylpyridine-3-carboxylic acid hydrochloride has been leveraged to synthesize imine-linked covalent organic frameworks (COFs), a application less feasible with chloro- or methyl-substituted analogs .
- Biological Activity : Fluorinated analogs show higher inhibitory activity against viral proteases (e.g., SARS-CoV-2 3CLpro) due to enhanced electronic effects, whereas the target compound’s formyl group may favor antibacterial applications .
Biological Activity
5-Formylpyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by its pyridine ring structure, which incorporates both a formyl group (-CHO) and a carboxylic acid group (-COOH), this compound exhibits diverse reactivity patterns, making it a valuable candidate for pharmacological research and applications in medicinal chemistry.
- Chemical Formula : CHClN\O
- Molecular Weight : Approximately 187.58 g/mol
- Functional Groups :
- Formyl group (-CHO)
- Carboxylic acid group (-COOH)
The hydrochloride form enhances the solubility of the compound in water, facilitating its use in various biological assays and synthetic applications.
The biological activity of 5-formylpyridine-3-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of functional groups allows for:
- Hydrogen Bonding : The amino and carboxylic acid groups can form hydrogen bonds with enzymes and other proteins, potentially modulating their activity.
- Enzymatic Inhibition : Preliminary studies suggest that the compound may act as an inhibitor in specific enzymatic reactions, although detailed mechanisms require further investigation.
Antimicrobial Properties
Research indicates that 5-formylpyridine-3-carboxylic acid hydrochloride exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.
In laboratory settings, the compound demonstrated effective inhibition against multidrug-resistant strains, suggesting its potential as a therapeutic agent in combating resistant infections .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, such as A549 (human lung adenocarcinoma). The cytotoxic effects were evaluated using the MTT assay, revealing a structure-dependent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 5-Formylpyridine-3-carboxylic acid hydrochloride | A549 | TBD | Significant growth inhibition observed |
| Cisplatin | A549 | 10 | Standard chemotherapeutic for comparison |
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating various derivatives of pyridine compounds, 5-formylpyridine-3-carboxylic acid hydrochloride was found to have comparable efficacy to established antibiotics like vancomycin against resistant strains of Staphylococcus aureus .
- Anticancer Studies : A study conducted on A549 cells demonstrated that certain structural modifications in related compounds led to enhanced cytotoxicity while minimizing effects on non-cancerous cells, highlighting the potential for selective targeting in cancer therapy .
Applications in Research and Industry
5-formylpyridine-3-carboxylic acid hydrochloride serves multiple roles in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex biologically active molecules.
- Enzyme Mechanism Studies : Employed to investigate enzyme interactions and mechanisms due to its reactive functional groups.
- Pharmaceutical Development : Potential precursor for novel therapeutic agents targeting bacterial infections and cancer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-formylpyridine-3-carboxylic acid hydrochloride, and how do reaction parameters influence yield?
- Methodology : A common approach involves formylation of pyridine derivatives using Vilsmeier-Haack or Duff reactions. Key parameters include:
- Temperature control (80–120°C) to avoid decomposition of intermediates .
- Solvent selection (e.g., DMF or POCl₃) to stabilize reactive intermediates .
- Catalytic use of HCl to protonate the pyridine nitrogen, enhancing electrophilic substitution .
- Data Contradictions : Some studies report higher yields with microwave-assisted synthesis, while others emphasize traditional reflux methods. Comparative kinetic studies are recommended to resolve discrepancies .
Q. Which spectroscopic techniques are most effective for characterizing purity and structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the formyl group (δ ~9.8–10.2 ppm) and carboxylic acid protons (broad singlet, δ ~12–13 ppm).
- HPLC-MS : Use C18 columns with 0.1% TFA in mobile phases to resolve hydrolytic byproducts .
- FTIR : Confirm carbonyl stretching vibrations (C=O at ~1700 cm⁻¹ and C=O of formyl at ~1650 cm⁻¹) .
Q. How does pH affect the stability of 5-formylpyridine-3-carboxylic acid hydrochloride in aqueous solutions?
- Experimental Design :
- Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis at 260 nm over 24–72 hours.
- Use LC-MS to identify hydrolysis products (e.g., pyridine-3-carboxylic acid) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the formyl group in cross-coupling reactions?
- Theoretical Framework : Density Functional Theory (DFT) calculations predict nucleophilic attack at the formyl carbon. Validate with:
- Kinetic isotope effects (KIEs) to probe transition states.
- Substituent effects (e.g., electron-withdrawing groups on pyridine) on reaction rates .
- Contradictions : Some studies suggest π-π stacking interactions dominate regioselectivity, while others emphasize steric effects. Hybrid QM/MM simulations are proposed to reconcile these .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
- Methodology :
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual solvents) via evaporative light scattering .
- NMR Relaxometry : Differentiate amorphous vs. crystalline impurities using T₁/T₂ relaxation times .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Workflow :
Generate 3D conformers using molecular dynamics (MD) simulations.
Perform docking studies with target proteins (e.g., kinase inhibitors) to identify key binding motifs.
Validate predictions with SPR (surface plasmon resonance) binding assays .
- Limitations : Solvation effects in MD often diverge from experimental IC₅₀ values; implicit solvent models may improve accuracy .
Critical Analysis of Evidence Gaps
- No direct data on photostability or thermal decomposition kinetics were identified in the reviewed literature. Future studies should address these using TGA-DSC and accelerated aging protocols .
- In vivo metabolic pathways remain unexplored; isotopic labeling (¹⁴C) and mass balance studies are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
